1-amino-4-cyano-1H-imidazole-5-carboxamide
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Overview
Description
1-Amino-4-cyano-1H-imidazole-5-carboxamide is a heterocyclic organic compound with the molecular formula C5H5N5O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4-cyano-1H-imidazole-5-carboxamide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-cyano-1H-imidazole-5-carboxamide with ammonia can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-cyano-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-Amino-4-cyano-1H-imidazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-amino-4-cyano-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting processes such as cell signaling and metabolism .
Comparison with Similar Compounds
4-Amino-1H-imidazole-5-carboxamide: Similar structure but lacks the cyano group.
5-Amino-1H-imidazole-4-carboxamide: Similar structure but with different functional groups.
Uniqueness: 1-Amino-4-cyano-1H-imidazole-5-carboxamide is unique due to the presence of both amino and cyano groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
865444-81-1 |
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Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
3-amino-5-cyanoimidazole-4-carboxamide |
InChI |
InChI=1S/C5H5N5O/c6-1-3-4(5(7)11)10(8)2-9-3/h2H,8H2,(H2,7,11) |
InChI Key |
TVOFSWLKTYGHOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1N)C(=O)N)C#N |
Origin of Product |
United States |
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